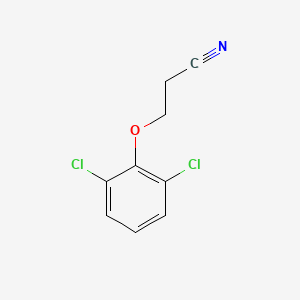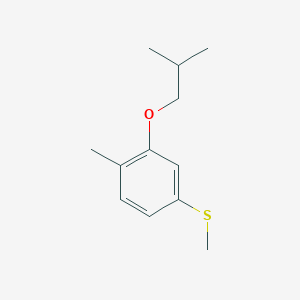
(3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H8ClFOS It is characterized by the presence of a thiophene ring substituted with chlorine and fluorine atoms, and a phenyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-fluorothiophene with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols and alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane.
科学的研究の応用
(3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
(3-Chloro-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol: This compound has a similar structure but with a trifluoromethyl group instead of a fluorine atom.
Phenylacetone: Although structurally different, phenylacetone shares some chemical properties and is used in similar synthetic applications.
Uniqueness: (3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H8ClFOS |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
(3-chloro-5-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8ClFOS/c12-8-6-9(13)15-11(8)10(14)7-4-2-1-3-5-7/h1-6,10,14H |
InChIキー |
NHDOMHSZKDOYIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(S2)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)




![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)




